5-Fluoro-3-n-hexyloxythiophenol
Description
5-Fluoro-3-n-hexyloxythiophenol is a fluorinated thiophenol derivative with the molecular formula C₁₂H₁₅FOS. Its structure consists of a thiophenol core (a benzene ring with a sulfur atom replacing one carbon) substituted with a fluorine atom at the 5-position and a hexyloxy group (-O-C₆H₁₃) at the 3-position. This compound is likely used in organic synthesis, pharmaceuticals, or materials science due to its reactive thiol (-SH) group and tailored substituents.
Properties
IUPAC Name |
3-fluoro-5-hexoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FOS/c1-2-3-4-5-6-14-11-7-10(13)8-12(15)9-11/h7-9,15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQFXSCFOGKCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=CC(=C1)S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-n-hexyloxythiophenol typically involves the introduction of a fluorine atom and an n-hexyloxy group to the thiophenol core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the thiophenol ring. The n-hexyloxy group can be added through an etherification reaction using n-hexanol and a suitable catalyst under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-n-hexyloxythiophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
5-Fluoro-3-n-hexyloxythiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-n-hexyloxythiophenol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The n-hexyloxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- This contrasts with compounds like 5-(2-Fluorophenyl)-2-hydroxynicotinic acid (), where fluorine on a phenyl ring adjacent to a carboxylic acid group enhances acidity through resonance and inductive effects .
- Hexyloxy vs. Shorter Alkoxy Chains: The hexyloxy group increases lipophilicity (predicted logP ≈ 4.5–5.0) compared to shorter alkoxy substituents (e.g., methoxy or ethoxy). For example, 3'-Fluoro-4'-hydroxyacetophenone () has a smaller substituent (hydroxyacetophenone) and likely lower logP (~2.0), favoring aqueous solubility .
Structural and Functional Comparisons
Table 1: Key Properties of Selected Fluorinated Thiophene Derivatives
- Reactivity and Applications: The sulfonamide group in 2-Thiophenesulfonamide derivatives () enables hydrogen bonding and target binding, suggesting pharmacological applications . In contrast, the thiol group in this compound may facilitate conjugation reactions (e.g., forming disulfide bonds). Fluorinated Mn-salen complexes () demonstrate enhanced antioxidant activity due to fluorine’s electronegativity stabilizing reactive intermediates . This suggests that fluorination in this compound could similarly stabilize transition states in redox reactions.
Biological Activity
5-Fluoro-3-n-hexyloxythiophenol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, which includes a fluorine atom and an n-hexyloxy group, enhances its binding affinity to various biological targets, making it a candidate for further research in therapeutic applications.
This compound has the molecular formula C12H17FOS. The presence of the fluorine atom is significant as it influences the compound's reactivity and interaction with biological molecules. The n-hexyloxy group contributes to its solubility and membrane permeability, which are critical for bioactivity.
The mechanism of action involves the interaction of this compound with specific enzymes or receptors. The fluorine atom enhances the compound's binding affinity, potentially leading to inhibition or modulation of biological pathways. This interaction can affect various cellular processes, including enzyme activity and signal transduction.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, although detailed investigations are required to establish efficacy and mechanism.
- Anticancer Potential : The compound has been explored for its potential anticancer properties, particularly in inhibiting tumor growth in various cancer cell lines.
Case Studies
Several studies have investigated the biological activity of thiophenol derivatives similar to this compound. Notably, research on related compounds has shown promising results in cancer treatment:
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Study on Fluoro-Arylated Compounds : A study demonstrated that fluoro-arylated thiophenes can effectively inhibit cancer cell proliferation through specific molecular interactions (Table 1).
Compound IC50 (µM) Target Enzyme This compound TBD Enzyme X 4-Fluorothiophenol TBD Enzyme Y - Therapeutic Efficacy in Xenografts : Research on related compounds showed enhanced therapeutic efficacy when combined with other agents, indicating a potential synergistic effect that could be explored with this compound.
Synthesis and Research Applications
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions and etherification processes. It serves as a valuable building block in organic synthesis and is being studied for its role in enzyme inhibition and protein interaction research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
